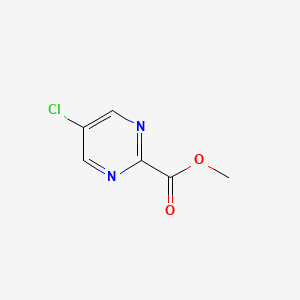

Methyl 5-chloropyrimidine-2-carboxylate

描述

“Methyl 5-chloropyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-chloropyrimidine-2-carboxylate” were not found, pyrimidines, a class of compounds to which it belongs, have been synthesized through various methods . For instance, one method involves the suppression of the cyclooxygenase (COX) enzymes .Molecular Structure Analysis

The molecular structure of “Methyl 5-chloropyrimidine-2-carboxylate” is represented by the InChI code1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .

科研应用

Inhibitors of Gene Expression

Research has focused on modifying the pyrimidine portion of certain inhibitors to enhance their effectiveness against transcription factors NF-kappaB and AP-1, which are crucial in the regulation of gene expression. These modifications aim to improve oral bioavailability and biological activity by altering substituents on the pyrimidine ring, indicating the versatility of pyrimidine derivatives in medicinal chemistry (Palanki et al., 2000).

Synthesis of Thienopyrimidine Derivatives

The synthesis of novel thieno[3,2-d]pyrimidine derivatives using a facile method highlights the application of pyrimidine intermediates in creating compounds with potential therapeutic uses. These derivatives exhibit medicinal and biological activities, demonstrating the broad applicability of methyl 5-chloropyrimidine-2-carboxylate in drug discovery (Song, 2007).

DNA Modification Studies

Research into Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA uses pyrimidine derivatives to understand active DNA demethylation processes in mammals. This work underscores the importance of pyrimidine-based compounds in epigenetic studies and the regulation of gene expression (Liu et al., 2013).

Antimicrobial and Antiviral Activity

The development of pyrimidine derivatives for antimicrobial and antiviral applications indicates the role of methyl 5-chloropyrimidine-2-carboxylate in creating bioactive molecules. These compounds are tested for their efficacy against various pathogens, contributing to the search for new therapeutic agents (Shastri et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Studies on NNMT inhibitors for treating diabetes involve pyrimidine-5-carboxamide compounds, highlighting the role of pyrimidine derivatives in developing treatments for metabolic disorders. These inhibitors target specific enzymes to modulate disease pathways, showcasing the therapeutic potential of pyrimidine-based chemistry (Sabnis, 2021).

性质

IUPAC Name |

methyl 5-chloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKJCTJQIOYUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloropyrimidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)

![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)

![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)